

# Technical Support Center: Minimizing Non-Radiative Recombination in Perovskites with Thiocyanate Treatment

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Compound of Interest		
Compound Name:	Lead(II) thiocyanate	
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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing non-radiative recombination in perovskite materials using thiocyanate-based treatments. The information is derived from recent studies and aims to address specific experimental challenges.

### **Frequently Asked Questions (FAQs)**

Q1: What is the primary role of thiocyanate (SCN-) treatment in perovskite solar cells?

Thiocyanate treatment is primarily employed to passivate defects within the perovskite film, which in turn minimizes non-radiative recombination losses.[1][2][3] This is achieved through several mechanisms, including:

- Defect Passivation: The SCN<sup>-</sup> anion can occupy iodine vacancies and coordinate with under-coordinated Pb<sup>2+</sup> ions, effectively neutralizing these defect sites that act as nonradiative recombination centers.[2][4]
- Crystal Grain Enlargement: Thiocyanate additives can promote the growth of larger perovskite crystal grains through processes like Ostwald ripening.[1][5] This reduces the density of grain boundaries, which are a significant source of defects.



- Improved Crystallinity and Orientation: The presence of thiocyanate can lead to perovskite films with higher crystallinity and a more preferential crystal orientation, facilitating better charge transport.[2]
- Reduced Ion Migration: By occupying halide vacancies, SCN<sup>-</sup> ions can sterically hinder the
  migration of other halide ions, which contributes to improved operational stability of the solar
  cells.[4]

Q2: What are the common thiocyanate-containing compounds used for perovskite treatment?

A variety of thiocyanate compounds have been successfully used, including:

- Ionic Liquids: 1-butyl-3-methylimidazolium thiocyanate (BMIMSCN) has been used as an additive in the precursor solution to enlarge crystal grains.[1]
- Simple Salts: Ammonium thiocyanate (NH<sub>4</sub>SCN), potassium thiocyanate (KSCN), and sodium thiocyanate (NaSCN) are common additives or are used in post-treatment solutions.
   [4][5][6][7][8][9]
- Metal Thiocyanates: Tin(II) thiocyanate (Sn(SCN)<sub>2</sub>) has been implemented as an additive to passivate bulk defects in tin-based perovskites.[2] Barium thiocyanate (Ba(SCN)<sub>2</sub>) has been used to reduce lead content and improve photophysical properties.[10]

Q3: Can thiocyanate treatment be combined with other passivation strategies?

Yes, synergistic effects have been reported when combining thiocyanate treatment with other passivation methods. For example, using BMIMSCN as a precursor additive in conjunction with a benzylammonium formate (BAFa) post-treatment has been shown to significantly suppress defects and improve device efficiency and stability.[1] Similarly, combining a 2D perovskite passivator with methylammonium thiocyanate (MASCN) can passivate both the exposed and buried surfaces of the perovskite film.[6]

### **Troubleshooting Guides**

Issue 1: Low Power Conversion Efficiency (PCE) and Open-Circuit Voltage (V\_OC) after Thiocyanate Treatment



- Possible Cause: Sub-optimal concentration of the thiocyanate additive.
  - Troubleshooting Step: Systematically vary the concentration of the thiocyanate additive in the precursor solution or post-treatment step. The optimal concentration is crucial; for instance, an optimal concentration of potassium thiocyanate has been shown to significantly enhance crystallinity and carrier lifetime, leading to improved PCE.[7]
- Possible Cause: Incomplete removal of residual thiocyanate.
  - Troubleshooting Step: Residual SCN<sup>-</sup> can sometimes accelerate phase segregation under illumination.[9] Consider a double-displacement strategy, such as adding methylammonium iodide (MAI) to the precursor solution, to help remove residual SCN<sup>-</sup> during annealing.[9]
- Possible Cause: Formation of an undesirable 2D perovskite layer.
  - Troubleshooting Step: The choice of cation in the thiocyanate salt can influence the formation of 2D perovskite layers that may hinder charge collection. Ammonium thiocyanate (NH<sub>4</sub>SCN) has been shown to be effective in avoiding the formation of such hindering layers when used with certain 2D passivators.[6]

Issue 2: Hysteresis in Current-Voltage (J-V) Measurements

- Possible Cause: High defect density and slow ion migration.
  - Troubleshooting Step: The incorporation of potassium thiocyanate (KSCN) has been demonstrated to eliminate hysteresis by increasing the crystallinity of the perovskite, reducing defect density, and increasing recombination resistance.[7][8] This leads to faster charge transport and less carrier recombination.

Issue 3: Poor Film Morphology (e.g., small grains, pinholes)

- Possible Cause: Insufficient promotion of crystal growth.
  - Troubleshooting Step: Employ thiocyanate-based additives known to induce an Ostwald ripening effect, such as NaSCN or BMIMSCN.[1][5] This process encourages the growth of larger, more uniform crystal grains, leading to a denser and more homogeneous film.



- Possible Cause: Ineffective post-treatment application.
  - Troubleshooting Step: A vapor-assisted post-treatment using a combination of agents like cetrimonium bromide (CTABr) and KSCN can effectively induce crystallization, stitch grain boundaries, and remove non-perovskite phases, resulting in a high-quality film with reduced defect losses.[11][12]

Issue 4: Device Instability Under Environmental Stress (Moisture, Heat, Light)

- Possible Cause: Presence of surface and interfacial defects that degrade over time.
  - Troubleshooting Step: A dual-functional additive approach can both passivate defects and regulate the structural evolution of the perovskite layer, leading to improved long-term stability.[4] Combining a thiocyanate additive with a halide-free passivator like BAFa can significantly improve stability against moisture and heat.[1]

#### **Quantitative Data Summary**

Table 1: Impact of Thiocyanate Treatment on Perovskite Solar Cell Performance



Perovs kite Comp osition	Thiocy anate Treatm ent	Contro I PCE (%)	Treate d PCE (%)	Contro I V_OC (V)	Treate d V_OC (V)	Contro I Fluore scence Lifetim e (ns)	Treate d Fluore scence Lifetim e (ns)	Refere nce
CsFAM A	BMIMS CN additive + BAFa passiva tor	18.90	22.33	1.13	1.19	79.41	201.01	[1]
German ium- doped Tin Halide	Sn(SC N) <sub>2</sub> additive	10.2	12.22	0.647	0.716	-	-	[2]
MAPbl₃	NaSCN additive	18.1	19.4	-	-	-	-	[5]
FAPbI₃	CTABr + 5% KSCN vapor post- treatme nt	20.11	22.34	-	-	-	-	[11]
MAPbl₃	KSCN additive	-	19.6	-	-	-	-	[7]

## **Experimental Protocols**

Protocol 1: BMIMSCN Additive with BAFa Post-Treatment for CsFAMA Perovskites[1]

• Perovskite Precursor Solution Preparation:



- Dissolve a mixture of CsI (0.07 M), FAI (1.13 M), MABr (0.20 M), PbI<sub>2</sub> (1.18 M), PbBr<sub>2</sub> (0.22 M), and 1-butyl-3-methylimidazolium thiocyanate (BMIMSCN) (10 mM) in a mixed solvent of DMF/DMSO (4:1 by volume).
- Gently heat the solution at approximately 70 °C to facilitate dissolution.
- Perovskite Film Deposition:
  - Deposit the precursor solution onto a freshly prepared FTO/SnO<sub>2</sub> substrate within a N<sub>2</sub>-filled glovebox.
  - Employ a two-step spin-coating process: 2000 rpm for 5 s, followed by 5000 rpm for 30 s.
  - $\circ$  At 12 seconds before the end of the second step, drip 200  $\mu L$  of ethyl acetate (EA) as an anti-solvent onto the substrate.
  - Anneal the substrate at 100 °C for 40 minutes.
- Interfacial Passivation Treatment:
  - Prepare a 20 mM solution of benzylammonium formate (BAFa) in isopropanol.
  - Spin-coat the BAFa solution onto the surface of the perovskite film at 4000 rpm for 20 s.
  - No additional annealing is required after this step.

Protocol 2: Tin Thiocyanate (Sn(SCN)<sub>2</sub>) Additive for Tin-Based Perovskites[2]

• The specific protocol for incorporating Sn(SCN)<sub>2</sub> as an additive involves adding it directly to the perovskite precursor solution. The goal is to introduce Sn<sup>2+</sup> and SCN<sup>-</sup> ions to reduce tin and iodine vacancies. The exact concentrations and solvent systems would be specific to the tin-halide perovskite composition being investigated.

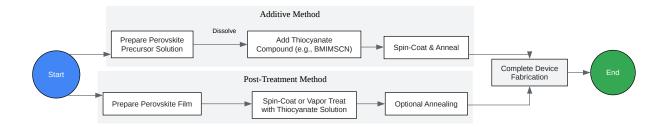
Protocol 3: Potassium Thiocyanate (KSCN) Vapor Post-Treatment for FAPbl₃ Perovskites[11] [12]

• FAPbl<sub>3</sub> Film Fabrication: Prepare the initial formamidinium lead iodide (FAPbl<sub>3</sub>) perovskite layer using a standard procedure.



- Vapor Treatment Setup: Place the FAPbl<sub>3</sub> film in a controlled environment where it can be exposed to the vapor of the treatment solution.
- Treatment Solution: Prepare a solution containing cetrimonium bromide (CTABr) and 5% potassium thiocyanate (KSCN).
- Vapor Exposure: Heat the treatment solution to generate a vapor and expose the FAPbI<sub>3</sub> film to this vapor. This post-treatment step aims to induce recrystallization, passivate grain boundaries, and remove any undesirable δ-phase FAPbI<sub>3</sub>.

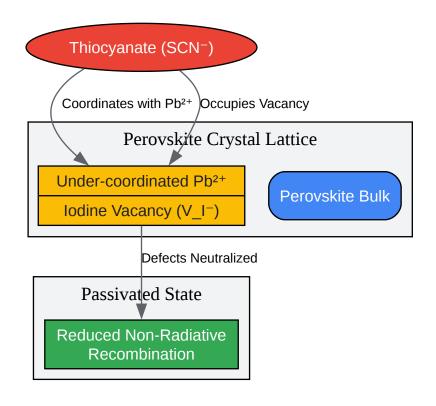
#### **Visualizations**



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Caption: Experimental workflows for thiocyanate treatment.





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Caption: Mechanism of thiocyanate defect passivation.

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